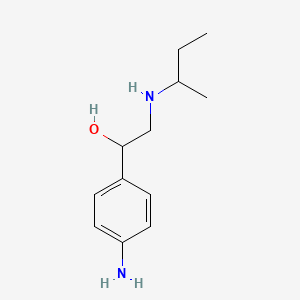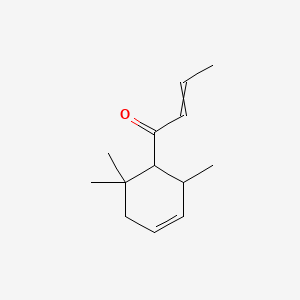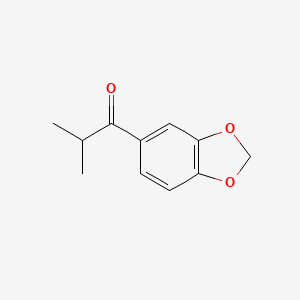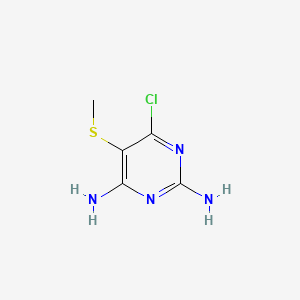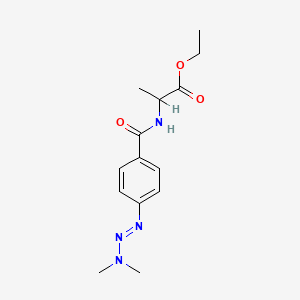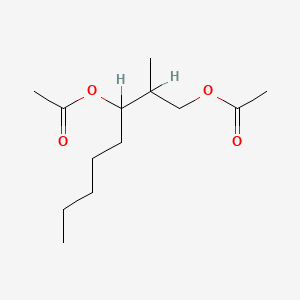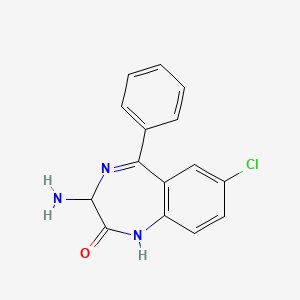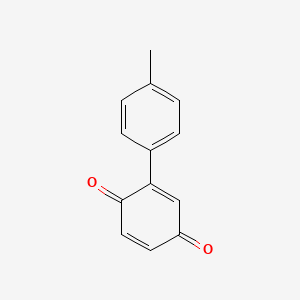
2',5'-Dichloromaleanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dichlorophenyl)maleamic acid is an organic compound with the molecular formula C10H7Cl2NO3 . The asymmetric unit of this compound contains two independent molecules .
Synthesis Analysis
The synthesis of N-(2,5-Dichlorophenyl)maleamic acid has been reported in the literature . The resultant solid N-(2,5-dichlorophenyl)maleamic acid was filtered under suction and washed thoroughly with water to remove the unreacted maleic anhydride and maleic acid. It was recrystallized to constant melting point from ethanol .Molecular Structure Analysis
The molecular conformation of each maleamic unit is stabilized by an intramolecular O-H…Ocarbonyl hydrogen bond owing to the anti disposition of the participating entities . The mean planes through the benzene ring and the amido group are inclined at angles of 45.7 (1) and 40.8 (1)° in the two molecules .Chemical Reactions Analysis
In the crystal, the independent molecules self-associate via N-H…O hydrogen bonds into zigzag ribbons propagating along the a axis . The ribbons are weakly coupled by C-H…π and C-H…O interactions .Physical And Chemical Properties Analysis
N-(2,5-Dichlorophenyl)maleamic acid has a molecular weight of 260.07 g/mol. The compound is solid at room temperature .Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Studies
N-(2,5-Dichlorophenyl)maleamic acid, like other maleamic acids, is frequently used in chemical synthesis. For instance, the synthesis of N-substituted maleamic acids is a subject of interest in organic chemistry. These compounds are produced through the aminolysis of maleic anhydride with various amines, and are characterized by techniques like spectroscopy (Liu, Chen, Jan, & Shih, 1973). Additionally, the molecular structure of similar compounds like N-(p-Chlorophenyl)maleamic acid has been studied, revealing insights into their molecular conformation and hydrogen bonding patterns (Prasad, Sinha, Mandal, & Rani, 2002).
2. Polymer Science
Maleamic acids are significant in the field of polymer science. For example, the graft copolymerization of N-maleamic acid-chitosan and butyl acrylate by gamma-ray irradiation has been studied, revealing important insights into the thermal stability and mechanical properties of the resulting polymers (Huang, Shen, Sheng, & Fang, 2005). Furthermore, the synthesis of polymers from maleamic acids substituted with bioactive materials like imidazole has been explored, highlighting the controlled release of bioactive units and their physical properties (Ali, Kadem, Rahi, & Gayadh, 2014).
3. Pharmacological and Biological Studies
Although your request excludes information related to drug use, dosage, and sideeffects, it's important to note that maleamic acids, including N-(2,5-Dichlorophenyl)maleamic acid, have been investigated for various pharmacological activities. For instance, a study on N-alkylmaleamic acids evaluated their cytotoxicity and potential antiviral, antibacterial, and antifungal activities. However, these compounds did not exhibit significant properties in these respects under the conditions tested (Belinelo et al., 2013).
4. Material Science and Stabilizers
In the realm of material science, maleamic acids play a role in developing stabilizers for various applications. For example, binary amide-containing stabilizers based on tung-oil and maleamic acids have been investigated for their effects on the thermal stability and plasticization performance of materials like poly(vinyl chloride) (Wang, Song, Jiang, Xia, & Li, 2017). These studies contribute significantly to understanding and enhancing the performance of polymeric materials.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-Dichlorophenyl)maleamic acid involves the reaction of 2,5-dichloroaniline with maleic anhydride to form N-(2,5-dichlorophenyl)maleamic acid.", "Starting Materials": [ "2,5-dichloroaniline", "maleic anhydride", "solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve 2,5-dichloroaniline and maleic anhydride in a suitable solvent (e.g. ethanol) in a round-bottom flask.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Collect the precipitated product by filtration.", "Wash the product with cold solvent (e.g. ethanol) to remove impurities.", "Dry the product under vacuum to obtain N-(2,5-Dichlorophenyl)maleamic acid as a white solid." ] } | |
Numéro CAS |
31460-32-9 |
Formule moléculaire |
C10H7Cl2NO3 |
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
(E)-4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ |
Clé InChI |
WSKTYRGKGHEEDM-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)NC(=O)/C=C/C(=O)O)Cl |
SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






